An In-depth Technical Guide to Rel-(8r,8'r)-dimethyl-(7s,7'r)-bis(3,4-methylenedioxyphenyl)tetrahydro-furan: Natural Sources, Biosynthesis, and Isolation
An In-depth Technical Guide to Rel-(8r,8'r)-dimethyl-(7s,7'r)-bis(3,4-methylenedioxyphenyl)tetrahydro-furan: Natural Sources, Biosynthesis, and Isolation
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the lignan, Rel-(8r,8'r)-dimethyl-(7s,7'r)-bis(3,4-methylenedioxyphenyl)tetrahydro-furan. It is intended for researchers, scientists, and professionals in drug development. This document details the known natural sources of this compound, explores its biosynthetic pathways, outlines methods for its extraction and isolation, and discusses its potential biological activities. The information presented is grounded in authoritative scientific literature to ensure technical accuracy and provide actionable insights for further research and development.
Introduction to Rel-(8r,8'r)-dimethyl-(7s,7'r)-bis(3,4-methylenedioxyphenyl)tetrahydro-furan
Rel-(8r,8'r)-dimethyl-(7s,7'r)-bis(3,4-methylenedioxyphenyl)tetrahydro-furan is a tetrahydrofuran lignan, a class of natural products characterized by a C6-C3 (phenylpropanoid) dimer structure. Lignans are widely distributed in the plant kingdom and exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects[1][2]. The specific stereochemistry of the title compound, as denoted by the "rel-(8r,8'r,7s,7'r)" nomenclature, is crucial for its biological function and presents a significant challenge in both its isolation and synthetic replication. This guide will delve into the natural origins and biochemical pathways leading to this specific stereoisomer.
Natural Sources
The occurrence of Rel-(8r,8'r)-dimethyl-(7s,7'r)-bis(3,4-methylenedioxyphenyl)tetrahydro-furan has been documented in several plant species, primarily within the families Saururaceae, Myristicaceae, and Schisandraceae. The primary sources identified in the literature are summarized in the table below.
| Plant Species | Family | Plant Part | Reference |
| Saururus chinensis | Saururaceae | Roots | [3] |
| Myristica fragrans | Myristicaceae | Fruits | [3][4][5][] |
| Myristica dactyloides | Myristicaceae | Stem Bark | [3] |
| Kadsura induta | Schisandraceae | Leaves | [7] |
These findings indicate that the compound is not restricted to a single genus, suggesting convergent evolution of the biosynthetic machinery in different plant lineages. The choice of plant material and the specific part of the plant are critical considerations for researchers aiming to isolate this lignan.
Biosynthesis of Tetrahydrofuran Lignans
The biosynthesis of tetrahydrofuran lignans is a complex process that begins with the phenylpropanoid pathway. While the specific biosynthetic pathway for Rel-(8r,8'r)-dimethyl-(7s,7'r)-bis(3,4-methylenedioxyphenyl)tetrahydro-furan has not been fully elucidated in the identified source organisms, studies on related lignans in Virola surinamensis provide a valuable model[8][9][10].
The proposed biosynthetic pathway involves the following key steps:
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Phenylpropanoid Precursors: The pathway originates from the amino acid phenylalanine, which is converted to cinnamic acid and subsequently to various phenylpropanoid units.
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Monomer Formation: Through a series of enzymatic reactions including hydroxylation and methylation, precursors such as coniferyl alcohol and isoeugenol are formed.
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Oxidative Dimerization: The crucial step is the stereoselective coupling of two phenylpropanoid monomers. This reaction is often mediated by dirigent proteins (DIRs) that guide the stereochemical outcome of the dimerization.
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Cyclization and Reduction: Following dimerization, the intermediate undergoes cyclization to form the tetrahydrofuran ring, followed by reductive steps to yield the final lignan structure.
The following diagram illustrates a generalized workflow for the biosynthesis of tetrahydrofuran lignans.
Caption: Generalized biosynthetic pathway of tetrahydrofuran lignans.
Extraction and Isolation Protocols
The isolation of Rel-(8r,8'r)-dimethyl-(7s,7'r)-bis(3,4-methylenedioxyphenyl)tetrahydro-furan from its natural sources requires a multi-step process involving extraction and chromatographic purification. The choice of solvent and chromatographic technique is critical for achieving high purity.
General Extraction Procedure
A general workflow for the extraction of the target lignan from plant material is outlined below.
Caption: General workflow for the extraction of lignans from plant material.
Step-by-Step Isolation Protocol
The following is a detailed, step-by-step protocol for the isolation of the target lignan, based on methodologies reported for similar compounds[7][11].
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Preparation of Plant Material: The selected plant material (e.g., roots of Saururus chinensis) is air-dried and ground into a fine powder to increase the surface area for extraction.
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Solvent Extraction: The powdered material is extracted with a suitable solvent. For lignans, methanol or ethanol are commonly used. A hot hexane extract has also been reported for the isolation from Myristica dactyloides[3]. The extraction is typically performed at room temperature with agitation or by sonication.
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Concentration: The resulting extract is filtered to remove solid plant material, and the solvent is evaporated under reduced pressure to yield a crude extract.
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Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane and ethyl acetate. Lignans are typically enriched in the ethyl acetate fraction.
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Chromatographic Purification: The enriched fraction is subjected to chromatographic separation.
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Silica Gel Column Chromatography: The extract is loaded onto a silica gel column and eluted with a gradient of solvents, such as n-hexane and acetone, to separate compounds based on polarity[7].
-
Sephadex LH-20 Chromatography: For further purification, size-exclusion chromatography on Sephadex LH-20 can be employed, often with methanol as the eluent[12].
-
-
Final Purification: Fractions containing the target compound are identified by thin-layer chromatography (TLC) and pooled. Final purification can be achieved by preparative high-performance liquid chromatography (HPLC) if necessary.
Analytical Characterization
The structural elucidation of Rel-(8r,8'r)-dimethyl-(7s,7'r)-bis(3,4-methylenedioxyphenyl)tetrahydro-furan relies on a combination of spectroscopic techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for determining the carbon skeleton and the relative stereochemistry of the molecule. Advanced 2D NMR techniques such as COSY, HSQC, and HMBC are used to establish connectivity within the molecule[13].
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula of the compound[11].
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X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional structure and absolute configuration of the molecule[12].
Biological Activities
Preliminary studies have indicated that Rel-(8r,8'r)-dimethyl-(7s,7'r)-bis(3,4-methylenedioxyphenyl)tetrahydro-furan and related lignans possess interesting biological activities.
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Protective Effect Against Sepsis: In a study on lignans isolated from the roots of Saururus chinensis, the compound was investigated for its protective effects against sepsis. While other lignans from the same source showed significant activity, the specific contribution of the title compound was part of a broader investigation[3].
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Antimicrobial Activity: Lignans as a class are known to exhibit antimicrobial properties[14]. The specific antimicrobial activity of Rel-(8r,8'r)-dimethyl-(7s,7'r)-bis(3,4-methylenedioxyphenyl)tetrahydro-furan warrants further investigation.
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Enzyme Inhibition: A study identified this lignan as a potential pancreatic lipase inhibitor, suggesting a role in anti-obesity research[15].
The diverse biological activities of lignans make them promising candidates for drug discovery and development[16][17][18][19].
Conclusion and Future Directions
Rel-(8r,8'r)-dimethyl-(7s,7'r)-bis(3,4-methylenedioxyphenyl)tetrahydro-furan is a structurally defined lignan with a scattered distribution in the plant kingdom. This guide has provided a comprehensive overview of its natural sources, a plausible biosynthetic pathway, and a general protocol for its isolation and characterization. The preliminary evidence of its biological activity suggests that further research into its pharmacological properties is warranted. Future studies should focus on the full elucidation of its biosynthetic pathway, the development of optimized and scalable isolation protocols, and a thorough investigation of its therapeutic potential.
References
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- Barata, L. E. S., et al. (1978). Molluscicidal activity of lignans from Virola surinamensis. Planta Medica, 33(4), 395-396.
- Lopes, N. P., et al. (1999). Antimalarial use of volatile oil from Virola surinamensis leaves. Phytotherapy Research, 13(6), 525-527.
- Lopes, N. P., et al. (1996). Lignans from Virola surinamensis. Phytochemistry, 43(5), 1089-1092.
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- Lee, J. H., et al. (2008). Protective effect of lignans against sepsis from the roots of Saururus chinensis. Biological & Pharmaceutical Bulletin, 31(3), 523-526.
- Trowitzsch-Kienast, W., et al. (2011). Absolute configuration of antifibrotic (+)-episesamin isolated from Lindera obtusiloba BLUME.
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Adoo, K. E., et al. (n.d.). rel-(8R,8'R)-Dimethyl-(7S,7'R)-bis(3,4-methylenedioxyphenyl)tetrahydro-furan. Retrieved from [Link]
- Wang, Y., et al. (2022). Discovery of Curcuminoids as Pancreatic Lipase Inhibitors from Medicine-and-Food Homology Plants. Foods, 11(15), 2289.
- Nguyen, T. H., et al. (2015). New Dibenzocyclooctadiene Lignan from Kadsura induta and Their Cytotoxic Activities. Bulletin of the Korean Chemical Society, 36(1), 324-327.
- Qu, C., et al. (2023). Research Progress on the Antibacterial Activity of Natural Flavonoids. Pharmaceuticals, 16(8), 1148.
- Yamauchi, S., et al. (2005). Syntheses and Antimicrobial Activity of Tetrasubstituted Tetrahydrofuran Lignan Stereoisomers. Bioscience, Biotechnology, and Biochemistry, 69(1), 109-116.
- Wang, Y., et al. (2023). Isolation, Identification, Anti-Inflammatory, and In Silico Analysis of New Lignans from the Resin of Ferula sinkiangensis. Pharmaceuticals, 16(9), 1351.
- D'Auria, M., & Racioppi, R. (2022). NMR Characterization of Lignans. Molecules, 27(13), 4235.
- Nguyen, T. H. T., et al. (2022).
- Lacroix, S., et al. (2023). Bioactive Molecules from Myrianthus arboreus, Acer rubrum, and Picea mariana Forest Resources. Molecules, 28(5), 2097.
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- Rasool, M., et al. (2017). Pinocembrin: A Novel Natural Compound with Versatile Pharmacological and Biological Activities.
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